6-(2-Hydroxyethyl)indolin-2-one
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Overview
Description
6-(2-Hydroxyethyl)indolin-2-one is a compound that belongs to the indolinone family. Indolinones are bicyclic structures consisting of a benzene ring fused to a pyrrolidone ring. This particular compound is characterized by the presence of a hydroxyethyl group at the 6th position of the indolinone structure. It is a significant intermediate in the synthesis of various pharmacologically active compounds, including dopamine receptor agonists and protein kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)indolin-2-one typically involves multiple steps starting from commercially available precursors. One common method begins with 2-(2-methyl-3-nitrophenyl)acetic acid, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired indolinone structure. The hydroxyethyl group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various substituted indolinones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
6-(2-Hydroxyethyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the development of drugs for treating neurological disorders such as Parkinson’s disease and restless legs syndrome.
Industry: It is utilized in the production of protein kinase inhibitors, which have potential anticancer properties
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)indolin-2-one involves its interaction with specific molecular targets. For instance, as a dopamine receptor agonist, it binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby alleviating symptoms of neurological disorders. In the case of protein kinase inhibitors, it binds to the ATP-binding site of the kinase enzyme, inhibiting its activity and preventing the phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)indolin-2-one: Another indolinone derivative with similar pharmacological properties.
3-Hydroxyindolin-2-one: A compound with a hydroxy group at the 3rd position, used in similar applications.
Indole-3-acetic acid: A plant hormone with a similar indole structure
Uniqueness
6-(2-Hydroxyethyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group at the 6th position makes it particularly useful in the synthesis of certain dopamine receptor agonists and protein kinase inhibitors, setting it apart from other indolinone derivatives .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-1-2-8-6-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13) |
InChI Key |
YNHDSUDPKQQOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)CCO)NC1=O |
Origin of Product |
United States |
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